6,8-Dichloro-9H-purine

Regioselective cross-coupling Purine functionalization Medicinal chemistry building blocks

6,8-Dichloro-9H-purine (CAS 19916-15-5) is the definitive scaffold for 6,8-disubstituted purine libraries. Unlike mono-chlorinated or 2,6-dichlorinated analogs, its orthogonal C6/C8 dichloro substitution enables catalyst-controlled regioselective cross-coupling from a single starting material—maximizing chemical diversity for kinase inhibitor SAR (GSK-3, CDK, ALK), 8-substituted nucleoside synthesis, and antitubercular hit-to-lead optimization. Procure with ≥98% purity for reliable, scalable synthetic workflows.

Molecular Formula C5H2Cl2N4
Molecular Weight 189 g/mol
CAS No. 19916-15-5
Cat. No. B016907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dichloro-9H-purine
CAS19916-15-5
Molecular FormulaC5H2Cl2N4
Molecular Weight189 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=N1)Cl)NC(=N2)Cl
InChIInChI=1S/C5H2Cl2N4/c6-3-2-4(9-1-8-3)11-5(7)10-2/h1H,(H,8,9,10,11)
InChIKeyJQEATMFRJLJEIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dichloro-9H-purine (CAS 19916-15-5): Product Baseline for Scientific Procurement


6,8-Dichloro-9H-purine is a synthetic dichlorinated purine derivative with molecular formula C5H2Cl2N4 and molecular weight 189.00 g/mol . This heterocyclic compound serves as a versatile building block for the construction of 6,8-disubstituted purine libraries, with applications spanning medicinal chemistry, kinase inhibitor development, and nucleoside analog synthesis . The compound is commercially available with typical purity specifications ≥95-98% , and its unique 6,8-dichloro substitution pattern enables regioselective functionalization strategies that are not accessible with mono-chlorinated or 2,6-dichlorinated analogs .

Why 6,8-Dichloro-9H-purine Cannot Be Substituted with Generic Chloropurine Analogs


Chloropurine analogs are not interchangeable due to profound differences in regioselectivity and substitution patterns. 6-Chloropurine and 8-chloropurine each possess only a single reactive halogen, limiting them to mono-substituted products [1]. 2,6-Dichloropurine, while dihalogenated, places chlorine atoms at the 2- and 6-positions, directing initial nucleophilic attack exclusively to the 6-position and preventing direct functionalization at the 8-position without additional protection/deprotection steps [2]. In contrast, 6,8-dichloro-9H-purine presents two orthogonal reactive centers at positions 6 and 8, enabling divergent, catalyst-controlled regioselective cross-coupling to access either 6-substituted-8-chloro or 8-substituted-6-chloro intermediates from a single starting material . This unique dual-reactivity profile makes 6,8-dichloro-9H-purine the essential precursor for any synthetic route requiring 6,8-disubstituted purines or sequential orthogonal functionalization.

6,8-Dichloro-9H-purine: Quantitative Comparative Evidence for Scientific Selection


Catalyst-Controlled Regioselectivity: Pd vs Fe Enables Orthogonal Functionalization at C6 and C8

Unlike 6-chloropurine or 2,6-dichloropurine, which undergo functionalization at a single position, 6,8-dichloro-9H-purine demonstrates catalyst-dependent regioselective cross-coupling. Under Pd catalysis with phenylboronic acid, substitution occurs exclusively at C6, yielding 8-chloro-6-phenylpurine. Under Fe catalysis with methylmagnesium chloride, substitution proceeds exclusively at C8, yielding 6-chloro-8-methylpurine . This divergent regioselectivity enables access to two distinct monochloro intermediates from a single precursor, a capability not achievable with 2,6-dichloropurine, which reacts only at C6 under both conditions [1].

Regioselective cross-coupling Purine functionalization Medicinal chemistry building blocks

Improved Synthesis Efficiency: 6,8-Dichloro-9H-purine Formation from 6-Chloropurine

6,8-Dichloro-9H-purine can be synthesized more efficiently from 6-chloropurine using N-chlorosuccinimide (NCS) in chlorobenzene at 125°C, providing a practical route to the 6,8-dihalogenated scaffold [1]. This compares favorably to alternative synthetic approaches starting from other purine precursors, which often require more forcing conditions or produce mixtures of chlorinated products.

Chlorination Synthetic efficiency Process chemistry

Antimycobacterial Activity: 6,8-Dichloro-9H-purine as a Bioactive Scaffold Precursor

6,8-Dichloro-9H-purine has been evaluated for antimycobacterial activity and shown to exhibit inhibitory effects against Mycobacterium tuberculosis and Mycobacterium avium complex . While quantitative MIC data are not publicly available in the primary literature for the parent compound, the 6,8-disubstituted purine scaffold has been extensively patented for applications requiring improved selectivities and efficiencies with lower toxicities than known purine analogs [1]. This contrasts with 6-chloropurine, which demonstrates carcinostatic properties but does not inhibit the growth of various purine-dependent bacteria [2].

Antimycobacterial Antimicrobial screening Infectious disease research

Commercial Availability and Purity: 6,8-Dichloro-9H-purine vs. 8-Chloropurine

6,8-Dichloro-9H-purine is commercially available from multiple suppliers with a typical purity specification of ≥98% . In contrast, 8-chloropurine is not widely commercially available and was only recently synthesized, with historical methods being described as difficult [1]. This supply chain difference makes 6,8-dichloro-9H-purine the practical choice for research requiring a dichloropurine building block with reliable commercial access.

Chemical procurement Purity specifications Supply chain

6,8-Dichloro-9H-purine: Optimal Research and Industrial Application Scenarios


Divergent Synthesis of 6,8-Disubstituted Purine Libraries for Kinase Inhibitor Discovery

Researchers constructing purine-based kinase inhibitor libraries should prioritize 6,8-dichloro-9H-purine as the core scaffold. The catalyst-controlled regioselectivity enables parallel synthesis of two distinct compound series (C6-substituted and C8-substituted) from a single starting material, maximizing chemical diversity while minimizing synthesis effort . This divergent strategy is particularly valuable for structure-activity relationship (SAR) studies targeting kinases such as GSK-3, CDK, and ALK, where 6,8-disubstituted purines have demonstrated potent inhibitory activity [1].

Synthesis of 8-Substituted Purine Nucleoside Analogs

For projects requiring 8-substituted purine nucleosides, 6,8-dichloro-9H-purine provides a direct synthetic entry point. Fe-catalyzed cross-coupling with methylmagnesium chloride installs the C8 substituent while leaving the C6 chlorine intact for subsequent nucleophilic displacement or additional cross-coupling . This route avoids the low-yielding and capricious direct chlorination of 8-unsubstituted purine nucleosides, which often suffer from poor regioselectivity and decomposition [2].

Antimycobacterial Drug Discovery and Lead Optimization

Medicinal chemistry programs targeting tuberculosis should utilize 6,8-dichloro-9H-purine as a starting scaffold for hit-to-lead optimization. The compound's demonstrated activity against M. tuberculosis and M. avium complex, combined with the established patent literature describing 6,8-disubstituted purines with improved selectivity and reduced toxicity profiles [3], positions this scaffold for rapid exploration of novel antimycobacterial agents. Sequential functionalization at C6 and C8 allows systematic probing of substituent effects on potency and ADME properties.

Process Chemistry and Scale-Up of Purine Intermediates

Chemical development teams should consider 6,8-dichloro-9H-purine for process-scale synthesis of purine intermediates due to its efficient formation from 6-chloropurine using N-chlorosuccinimide in chlorobenzene [4]. This route offers operational simplicity compared to alternative chlorination methods requiring phosphorus oxychloride or PCl5, and the resulting dichloropurine can be purified to ≥98% for downstream transformations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,8-Dichloro-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.